molecular formula C12H9F3N2O B1389757 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine CAS No. 1214336-04-5

2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1389757
CAS No.: 1214336-04-5
M. Wt: 254.21 g/mol
InChI Key: PJDRLSIKYRSUOL-UHFFFAOYSA-N
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Description

2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions: The pyridinyl group is introduced via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl group can interact with various enzymes and receptors, modulating their activity. The methoxy group may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 2-Methoxy-3-(pyridin-2-yl)-6-(trifluoromethyl)pyridine
  • 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
  • 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Methoxy-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine exhibits unique properties due to the specific positioning of its substituents. The trifluoromethyl group at the 6-position significantly impacts its electronic properties, enhancing its stability and reactivity. The methoxy group at the 2-position influences its solubility and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-methoxy-3-pyridin-3-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-11-9(8-3-2-6-16-7-8)4-5-10(17-11)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDRLSIKYRSUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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